molecular formula C14H13BrClNO B13168196 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

Cat. No.: B13168196
M. Wt: 326.61 g/mol
InChI Key: LPKZAACCDBIYMY-UHFFFAOYSA-N
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Description

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethylpyrrole moiety, and a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethanone group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone is unique due to the presence of both the bromophenyl and chloroethanone groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C14H13BrClNO

Molecular Weight

326.61 g/mol

IUPAC Name

1-[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone

InChI

InChI=1S/C14H13BrClNO/c1-9-7-11(14(18)8-16)10(2)17(9)13-6-4-3-5-12(13)15/h3-7H,8H2,1-2H3

InChI Key

LPKZAACCDBIYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)CCl

Origin of Product

United States

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